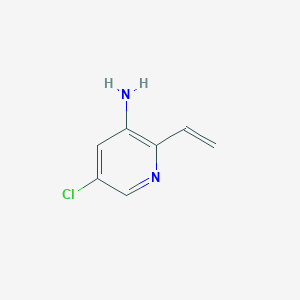

5-Chloro-2-ethenylpyridin-3-amine

Description

5-Chloro-2-ethenylpyridin-3-amine is a pyridine derivative featuring a chloro substituent at position 5, an ethenyl (vinyl) group at position 2, and an amino group at position 3. For instance, 5-chloro-2-ethynylpyridin-3-amine (with an ethynyl group instead of ethenyl) is listed in catalogs as a building block for drug discovery and organic synthesis .

Properties

Molecular Formula |

C7H7ClN2 |

|---|---|

Molecular Weight |

154.60 g/mol |

IUPAC Name |

5-chloro-2-ethenylpyridin-3-amine |

InChI |

InChI=1S/C7H7ClN2/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1,9H2 |

InChI Key |

GHXVFOMECNLNMZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=N1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Detailed Procedure

-

- Compound A: 2-bromo-5-chloropyridin-3-amine (or other halogenated analogs such as 2-iodo-5-chloropyridin-3-amine).

- Compound B: Pyridin-3-ylboronic acid or vinyl boronic acid derivatives.

Catalyst : Palladium chloride (PdCl2) is used as the catalyst.

Base : Carbonates such as cesium carbonate, potassium carbonate, or sodium carbonate are employed to facilitate the coupling.

Solvent : Dioxane is preferred for its ability to dissolve reactants and maintain reaction homogeneity.

-

- The reaction mixture is stirred under nitrogen atmosphere to prevent oxidation.

- Heating is maintained between 80°C and 100°C.

- Reaction time ranges from 2 to 4 hours.

Workup :

- After completion, water is added (5-10 times the mass of Compound A).

- The mixture is extracted with ethyl acetate.

- The organic layer is dried and purified by column chromatography to isolate the target compound.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Compound A + Compound B + PdCl2 + carbonate | Cross-coupling under N2, 80-100°C, 2-4 h |

| 2 | Addition of water, extraction with EtOAc | Separation of organic phase |

| 3 | Drying and column chromatography | Isolation of this compound |

Yields and Purity

- Yields reported are high, typically around 90% (e.g., 89.99% and 91.99% in examples).

- Purity is ensured by chromatographic purification and confirmed by NMR spectroscopy.

Example Data (from patent CN111303020A)

| Parameter | Value |

|---|---|

| Compound A (2-bromo-5-chloropyridin-3-amine) | 500 g |

| Compound B (pyridin-3-ylboronic acid) | 200-300 g |

| Catalyst (PdCl2) | 90-100 g |

| Carbonate (K2CO3 or Cs2CO3) | 1260-1580 g |

| Solvent (Dioxane) | 4500-5000 mL |

| Water | 2250-2500 mL |

| Temperature | 80-85 °C |

| Reaction time | 2-3 hours |

| Yield | 89.99% - 91.99% |

Alternative Preparation via Chlorination and Amination of Pyridine Intermediates

While direct preparation of this compound is less commonly reported, related pyridine derivatives such as 2-chloro-3-amino-4-methylpyridine have been synthesized through multi-step processes involving:

- Knovenagel condensation to form cyano-substituted intermediates.

- Acid-catalyzed cyclization to pyridone derivatives.

- Chlorination using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

- Conversion of cyano groups to amides and then to amines.

- Final halogenation and extraction steps.

Though this method is more complex and tailored to methyl-substituted pyridines, it provides insight into the chlorination and amination steps relevant to pyridine chemistry.

Analytical and Characterization Data

- NMR Spectroscopy : Proton NMR confirms the presence of vinyl protons (ethenyl group), aromatic protons, and amino protons.

- IR Spectroscopy : Characteristic absorption bands for amino groups and pyridine ring vibrations.

- Chromatography : Column chromatography is essential for purification, ensuring removal of palladium residues and side products.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed Suzuki coupling | 2-bromo-5-chloropyridin-3-amine, pyridin-3-ylboronic acid, PdCl2, carbonate, dioxane | 80-100°C, 2-4 h, N2 atmosphere | ~90 | High yield, scalable, selective |

| Multi-step chlorination & amination | Pyridine cyano intermediates, POCl3, strong acid, base, halogen | 30-120°C, multiple steps | Variable | More complex, used for related pyridines |

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-vinylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

Substitution: NaOCH3, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

Oxidation: Formation of pyridine N-oxides or carboxylic acids.

Reduction: Formation of amine derivatives or hydrogenated products.

Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Chloro-2-ethenylpyridin-3-amine is utilized as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential to treat bacterial infections and cancers. Research indicates that compounds derived from this structure exhibit antimicrobial and anticancer properties, making them valuable in drug development .

Kinase Inhibition

Studies have shown that this compound can inhibit specific kinases, which are enzymes involved in numerous cellular processes. This inhibition could lead to therapeutic strategies for treating cancer and other diseases.

Agricultural Chemicals

Agrochemical Formulations

This compound is also employed in the formulation of agrochemicals, including herbicides and fungicides. Its application helps improve crop yields and provides protection against pests, thus playing a significant role in modern agriculture .

Material Science

Development of Advanced Materials

In material science, this compound is incorporated into the synthesis of advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors due to the chemical properties of this compound .

Organic Electronics

The compound has been explored as a building block for organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties make it suitable for applications in organic electronics, contributing to innovations in this field.

Biochemical Research

Biochemical Assays

this compound plays a role in various biochemical assays, aiding researchers in understanding enzyme activities and cellular processes. This application is crucial for advancing knowledge in cellular biology and pharmacology .

Diagnostic Tools

Development of Diagnostic Reagents

The compound is being investigated for its potential use in creating diagnostic reagents. These reagents can contribute to the development of tests for various diseases, enhancing diagnostic capabilities in clinical settings .

Data Table: Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate for drugs targeting infections and cancers; kinase inhibition studies |

| Agriculture | Formulation of herbicides and fungicides; enhances crop yield |

| Material Science | Development of durable polymers and coatings; applications in OLED technology |

| Biochemical Research | Used in assays to study enzyme activities and cellular processes |

| Diagnostics | Potential use in diagnostic reagents for disease testing |

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antimicrobial activity of derivatives of this compound against various bacterial strains, demonstrating significant effectiveness against resistant strains, which highlights its potential as a lead compound for new antibiotics. -

Cancer Treatment Research

Research focused on the anticancer properties of this compound has shown promising results in inhibiting cancer cell proliferation through specific molecular pathways, suggesting its utility in developing targeted cancer therapies. -

Material Development

Investigations into the incorporation of this compound into polymer matrices revealed enhanced mechanical properties and thermal stability, indicating its potential use in high-performance materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-vinylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the chloro group (e.g., 3 vs. 5) significantly alters electronic properties. For example, 3-Chloropyridin-2-amine exhibits intramolecular N–H⋯Cl interactions, while 5-chloro derivatives prioritize intermolecular interactions .

- Functional Groups : Ethenyl (CH₂=CH–) and ethynyl (C≡CH) groups at position 2 enhance reactivity toward cross-coupling (e.g., Suzuki or Heck reactions), whereas bulkier groups like difluoroethoxy (OCH₂CF₂) improve lipophilicity .

Physicochemical Properties

- Solubility: Ethenyl and ethynyl groups reduce water solubility compared to polar substituents like methoxy or amino. For instance, 3-Chloropyridin-2-amine is recrystallized from dichloromethane, indicating moderate polarity .

- Hydrogen Bonding : 3-Chloropyridin-2-amine forms cyclic dimers via N–H⋯N hydrogen bonds, whereas ethenyl-substituted analogs may prioritize π-stacking due to reduced H-bonding capacity .

- Thermal Stability: Halogenated pyridines generally exhibit high melting points. For example, 3-Chloropyridin-2-amine melts as a yellow solid, while iodinated derivatives (e.g., 2-Amino-5-chloro-3-iodopyridine) may decompose at higher temperatures due to iodine’s labile nature .

Biological Activity

5-Chloro-2-ethenylpyridin-3-amine is a compound belonging to the pyridine family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H6ClN

- Molecular Weight : 143.57 g/mol

- Structural Features : The compound features a pyridine ring with a chlorine atom at the 5-position and an ethenyl group at the 2-position, which may influence its reactivity and biological interactions.

This compound exhibits significant interactions with various biomolecules. It is known to participate in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. Notably, it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. Such interactions can lead to both therapeutic effects and potential toxicities depending on dosage and exposure conditions.

Cellular Effects

The compound has been shown to affect cellular functions through modulation of signaling pathways. For instance:

- MAPK/ERK Pathway : It influences this pathway, which is vital for cell proliferation and differentiation.

- Gene Expression : The compound can alter gene expression profiles, impacting cellular metabolism and function.

At the molecular level, this compound exerts its effects through:

- Enzyme Interaction : It can inhibit or activate specific enzymes, affecting downstream signaling pathways.

- Covalent Bond Formation : The compound may form covalent bonds with target proteins, leading to modifications in their activity.

- Hydrophobic Interactions : Non-covalent interactions such as hydrogen bonding and hydrophobic interactions are also significant in its mechanism of action .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridine derivatives similar to this compound:

Table 1: Biological Activities of Pyridine Derivatives

Case Study: Anti-thrombolytic Activity

In a comparative study on various pyridine derivatives, 5-Chloro-2-methylpyridin-3-amine exhibited notable anti-thrombolytic activity, indicating its potential therapeutic application in treating clot-related conditions. The presence of halogen groups was linked to enhanced biological activity .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : May exhibit therapeutic effects.

- High Doses : Potential for toxicity or adverse effects has been documented; thus, careful dosage management is essential in experimental settings .

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to various hydroxylated metabolites. Understanding these metabolic pathways is crucial for predicting its pharmacokinetics and potential interactions with other drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.